molecular formula C23H20N2O3 B7636765 N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide

N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide

Cat. No.: B7636765
M. Wt: 372.4 g/mol
InChI Key: AZQASNZMQZLOOI-FOCLMDBBSA-N
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Description

N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, an enoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide typically involves the following steps:

    Formation of the enoyl intermediate: This can be achieved by reacting cinnamic acid with thionyl chloride to form cinnamoyl chloride.

    Amidation reaction: The cinnamoyl chloride is then reacted with 2-methoxyaniline to form the desired amide.

The reaction conditions generally involve the use of an inert atmosphere, such as nitrogen, and an organic solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide: shares similarities with other amides and enoyl compounds, such as:

Uniqueness

  • The presence of both the methoxy group and the enoyl moiety in this compound imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-28-21-14-8-7-13-20(21)25-23(27)18-11-5-6-12-19(18)24-22(26)16-15-17-9-3-2-4-10-17/h2-16H,1H3,(H,24,26)(H,25,27)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQASNZMQZLOOI-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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